(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid
Overview
Description
(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural features and biological activities . The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug discovery, particularly in the development of anti-tuberculosis agents .
Mechanism of Action
Target of Action
The primary targets of (6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid are γ-aminobutyric acid (GABA) receptors . GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound interacts with its targets by binding to GABA receptors, similar to classical benzodiazepine tranquilizers . This binding results in an increase in the frequency of chloride channel opening, leading to hyperpolarization of the neuron and inhibition of the firing rate .
Biochemical Pathways
The affected biochemical pathway is the GABAergic system. The downstream effects include the inhibition of neuronal excitability and reduction of the firing rate, which can lead to sedative, hypnotic, anxiolytic, and muscle relaxant effects .
Pharmacokinetics
Similar compounds like zolpidem are known to have good oral bioavailability and are metabolized primarily in the liver .
Result of Action
The molecular and cellular effects of the compound’s action include the hyperpolarization of neurons and the inhibition of neuronal firing. This leads to a decrease in neuronal excitability, which can result in sedative, hypnotic, anxiolytic, and muscle relaxant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 2-aminopyridine derivatives with α-bromoacetophenone under basic conditions to form the imidazo[1,2-a]pyridine core . The subsequent introduction of the acetic acid moiety can be achieved through various functionalization reactions, such as alkylation or acylation .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid include:
Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Imidazole derivatives: Compounds like 1,3-diazole also possess a five-membered ring with nitrogen atoms and show a wide range of biological activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable scaffold for the development of new drugs and materials .
Properties
IUPAC Name |
2-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-7-8-14-17-16(12-5-3-2-4-6-12)13(9-15(19)20)18(14)10-11/h2-8,10H,9H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGFNCNTUBEJPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2CC(=O)O)C3=CC=CC=C3)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640528 | |
Record name | (6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365213-66-7 | |
Record name | (6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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